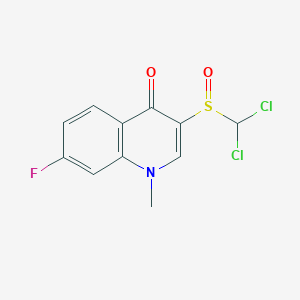
3-Dichloromethylsulfinyl-7-fluoro-1-methyl-4-quinolone
Cat. No. B8732265
Key on ui cas rn:
592543-25-4
M. Wt: 308.2 g/mol
InChI Key: VDLYEHVRXFKBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07041677B2
Procedure details


The crude product (2) was used in the second stage. To a stirred solution of 673 mg (2.873 mmol) of compound (2) in 80 ml DCM, ˜80%, m-chloroperbenzoic acid (MCPBA) (620 mg, 2.873 mmol) was added in a few portions over a period of 1 minute at 0° C. The stirred mixture was allowed to warm to room temperature, was stirred for one hour and then an additional 18 mg of MCPBA was added to complete the transformation. After 30 minutes stirring at room temperature the reaction solution was washed with 15 ml of 5% aqueous sodium carbonate. The aqueous layer was extracted two times with 60 ml of DCM each and the combined DCM solutions were dried over sodium sulfate and concentrated. The residue 660 mg was chromatographed on silica gel with hexane-ethyl acetate (gradient 1:1, 2:3, 1:2) to give 358 mg (50% yield) of racemic 7-fluoro-3-fluoromethylsulfinyl-1-methyl-4-quinolone (3) (monofluoroflosequinan) as a white solid. 1H NMR, CDCl3; δ=3.93 s, 3H, N—CH3; 5.75, 5.73, 5.59, 5.56, 5.46, 5.43, 5.30, 5.27 (8 lines, AB part of ABX), 2H, CH2; 7.18-7.30 m, 2H, H at C8 & C6; 7.98 s, 1H, H at C2; 8.44 dd, 1H, J=9.0 & 6.3 Hz, H at C5.
Name
crude product ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
compound ( 2 )
Quantity
673 mg
Type
reactant
Reaction Step Two




Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:17])[S:3][C:4]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][C:9]([F:15])=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1.ClC1C=CC=C(C(OO)=[O:26])C=1>C(Cl)Cl.ClC1C=CC=C(C(OO)=O)C=1>[Cl:17][CH:2]([Cl:1])[S:3]([C:4]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][C:9]([F:15])=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1)=[O:26]
|
Inputs


Step One
|
Name
|
crude product ( 2 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Step Two
|
Name
|
compound ( 2 )
|
|
Quantity
|
673 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
|
Name
|
|
|
Quantity
|
620 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
18 mg
|
|
Type
|
catalyst
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After 30 minutes stirring at room temperature the reaction solution
|
|
Duration
|
30 min
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 15 ml of 5% aqueous sodium carbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted two times with 60 ml of DCM each and the combined DCM solutions
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
were dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue 660 mg was chromatographed on silica gel with hexane-ethyl acetate (gradient 1:1, 2:3, 1:2)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 358 mg | |
| YIELD: PERCENTYIELD | 50% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
